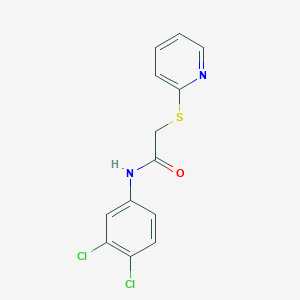

N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Overview

Description

N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as DPA-714, is a compound that has gained much attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 is a radioligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane of cells, which is associated with neuroinflammation.

Scientific Research Applications

Corrosion Inhibition

One study focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. These compounds were characterized and their physical properties investigated, showing promising inhibition efficiencies in steel coupons in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Another area of application is in antimicrobial activity, where novel N-substituted acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated potential as effective antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).

Chemical Synthesis and Cyclization

Research on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to form pyridin-2(1H)-ones has revealed the potential of these compounds in synthetic chemistry, offering a pathway to synthesize compounds containing a divalent sulfur atom bonded to a heterocyclic ring (Savchenko et al., 2020).

Palladium Adsorption

A study on the adsorption of palladium(II) from hydrochloric acid solutions using polymeric resins impregnated with novel N-substituted 2-(diphenylthiophosphoryl)acetamides highlighted the efficiency of these ligands in recovering and preconcentrating Pd(II) from hydrochloric acid solutions, demonstrating their potential in separation and purification technologies (Turanov et al., 2017).

Vibrational Spectroscopy and Quantum Mechanical Studies

Research involving vibrational spectroscopy and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs aimed at evaluating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activity, indicating their applicability in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2OS/c14-10-5-4-9(7-11(10)15)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAMDZSAEHGCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide | |

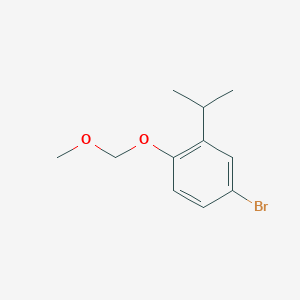

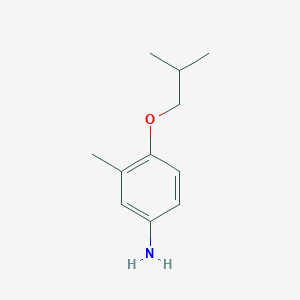

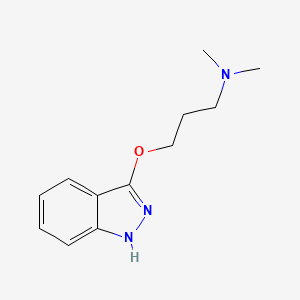

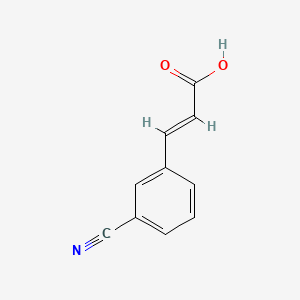

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

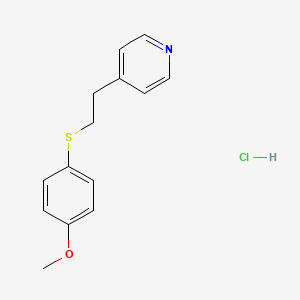

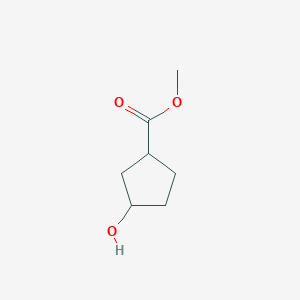

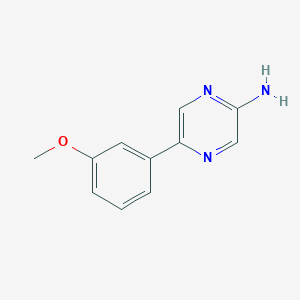

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)

![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)

![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)